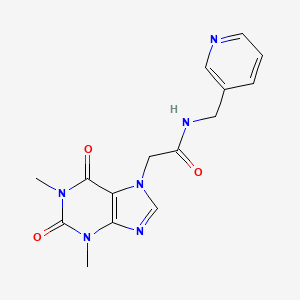

![molecular formula C14H11N3OS2 B5540012 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide typically involves multiple steps, starting from base materials like chalcones, which are synthesized through Claisen-Schmidt condensation. These chalcones are then reacted with other chemicals, such as thiourea, under specific conditions to form the desired pyrimidine derivatives. The final compounds are often characterized using spectroscopic techniques like FT-IR, NMR, and Mass Spectrometry (Dhakhda, Bhatt, & Bhatt, 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by a folded conformation around the methylene C atom of the thioacetamide bridge. This folding leads to a specific inclination between the pyrimidine ring and the phenyl or benzene ring. The structure is further stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds like 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide exhibit unique chemical reactions due to their structure. They are often involved in the formation of different derivatives through reactions with various reagents. These reactions can lead to a range of compounds with diverse properties, such as different substituted pyrimidines, thiazoles, and other heterocyclic compounds (Janardhan et al., 2014).

Applications De Recherche Scientifique

Antitumor Activity

Research has demonstrated the synthesis of new derivatives related to thieno[3,2-d]pyrimidine, showing potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Compounds synthesized displayed activity comparable to doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their molecular conformation, particularly the folded conformation around the methylene C atom of the thioacetamide bridge. This structural knowledge is crucial for understanding the interaction of these compounds with biological targets (Subasri et al., 2016).

Dual Inhibitory Activity

Compounds based on 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), displaying significant antitumor potential. This dual inhibitory activity suggests their applicability in cancer chemotherapy, with some derivatives showing nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009).

Anticonvulsant Activity

A study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showed moderate activity in a model of pentylenetetrazole-induced seizures in rats. This research underlines the therapeutic potential of these compounds in the treatment of epilepsy (Severina et al., 2020).

Antimicrobial Activity

New derivatives synthesized from thieno[d]pyrimidines have been evaluated for their antimicrobial activities, demonstrating the potential of these compounds in combating microbial infections. The structural diversity among these compounds allows for the exploration of various antimicrobial mechanisms (El Azab & Elkanzi, 2014).

Orientations Futures

The potential of pyrimidine derivatives is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .

Propriétés

IUPAC Name |

2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c15-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)17-8-16-13/h1-6,8H,7H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSYWRRIDGIJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)

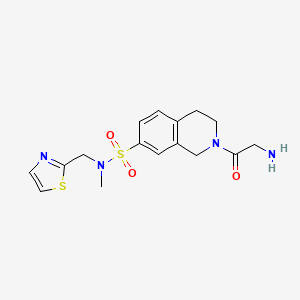

![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

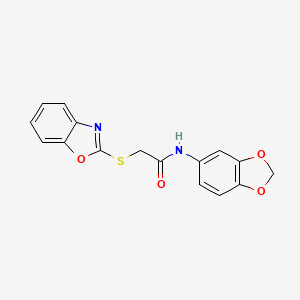

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)